(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol, also known as MPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. MPP is a pyrrolidine derivative that possesses a unique chemical structure, making it a promising candidate for various biological and pharmacological studies. In
Wirkmechanismus
The exact mechanism of action of (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to bind to the adenosine A2A receptor, which is involved in various physiological processes such as neurotransmission and immune function.
Biochemische Und Physiologische Effekte
(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory and anti-cancer activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol has several advantages for use in lab experiments, including its unique chemical structure and potential applications in drug discovery and development. However, there are also limitations to its use, including its relatively high cost and limited availability. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol. One potential area of study is its use as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of various diseases. Finally, the development of more efficient and cost-effective synthesis methods for (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol could help to facilitate its use in scientific research.
Conclusion:
In conclusion, (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol, or (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol, is a promising chemical compound with potential applications in drug discovery and development. Its unique chemical structure, anti-inflammatory, anti-cancer, and anti-microbial activities, and potential use as a chiral building block make it an interesting candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol involves a multi-step process that includes the reaction of 4-chloro-6-methoxypyrimidine with (R)-3-hydroxypyrrolidine in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The final product is a white crystalline solid that is soluble in water and other polar solvents.
Wissenschaftliche Forschungsanwendungen
(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. (R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol has also been investigated for its potential use as a chiral building block in the synthesis of pharmaceuticals and other bioactive molecules.
Eigenschaften
IUPAC Name |
(3R)-1-(6-methoxypyrimidin-4-yl)pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-14-9-4-8(10-6-11-9)12-3-2-7(13)5-12/h4,6-7,13H,2-3,5H2,1H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRBFBVDEVTJOA-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=NC(=C1)N2CC[C@H](C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(6-Methoxypyrimidin-4-yl)pyrrolidin-3-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.